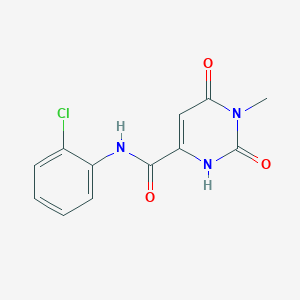

N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Description

N-(2-Chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine derivative featuring a 2-chlorophenyl carboxamide substituent and a hydroxyl group at the 6-position of the pyrimidine ring.

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-5-3-2-4-7(8)13/h2-6H,1H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNMPBXBRDTISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with urea under acidic conditions to form the intermediate 2-chlorophenylurea. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydroxy derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the hydroxy and chlorophenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrimidinecarboxamide Derivatives

Electronic and Steric Effects

- Chlorine Substitution: The 2-chlorophenyl group in the target compound introduces electron-withdrawing effects, which may polarize the carboxamide bond and influence resonance stabilization.

- Alkyl vs. Aryl Substituents: The 2,6-diethylphenyl derivative (CAS 2409-26-9) demonstrates how bulky alkyl groups increase steric hindrance, which could reduce crystallization efficiency or intermolecular interactions. This contrasts with the 3,4-dimethylphenyl analog (CAS 861208-55-1), where methyl groups enhance solubility in nonpolar solvents without significant steric disruption .

- Trifluoromethyl Group : The 3-trifluoromethylphenyl variant (CAS 861208-47-1) introduces strong inductive effects, likely increasing acidity of the hydroxyl group and altering hydrogen-bonding capabilities .

Crystallographic and Spectroscopic Insights

Evidence from related N-(substituted phenyl)amides () highlights that substituents influence bond lengths and angles. For example:

- C(S)-C(O) Bond Length : In N-(2-chlorophenyl)amides, the C(S)-C(O) bond length is sensitive to side-chain substitution, with aryl groups slightly elongating the bond compared to alkyl substituents. This may affect the planarity of the pyrimidine-carboxamide system .

- 35Cl NQR Frequencies : Chlorine substitution patterns (e.g., 2-chloro vs. 2,6-dichloro) alter 35Cl NQR frequencies due to changes in electron density. Alkyl side chains lower frequencies, while aryl groups raise them, suggesting that the target compound’s 2-chlorophenyl group may exhibit intermediate resonance characteristics compared to dichlorinated analogs .

Biological Activity

N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be characterized by its chemical formula . Its structural features include a pyrimidine ring, which is known for its involvement in various biological functions and therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide.

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effective inhibition of cell proliferation in Hep3B liver cancer cells, with IC50 values indicating strong activity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-chlorophenyl)-6-hydroxy... | Hep3B | 10.5 | Induction of G2-M phase arrest |

| Doxorubicin | Hep3B | 7.4 | DNA intercalation |

2. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in various models of inflammation.

- Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has demonstrated antimicrobial activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Case Study 1: Hepatocellular Carcinoma

A study evaluated the effect of N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide on Hep3B liver cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. These findings suggest its potential as a therapeutic agent for hepatocellular carcinoma .

Case Study 2: Inflammatory Bowel Disease

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of inflammatory bowel disease (IBD). Treatment with the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing IBD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.